1,3-Benzodioxole-5-acetic acid
Overview
Description
1,3-Benzodioxole-5-acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss 1,3-benzodioxole-5-acetic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound . For instance, the paper on the charge density of a related molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, suggests that these types of compounds have interesting intermolecular interactions and charge distributions that could be relevant for 1,3-benzodioxole-5-acetic acid as well .
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives is well-documented in the literature. For example, derivatives of 1,3-benzodioxole can be synthesized from piperonylic acid through multistep reactions including esterification, nitration, reduction, bromination, diazotization, Sandmeyer reaction, and dehydration . Additionally, the synthesis of 1,3-benzodioxolecarboxylic acids has been described, with various methods for preparing both "natural" and "unnatural" derivatives . These methods could potentially be adapted for the synthesis of 1,3-benzodioxole-5-acetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations. For instance, the structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in the crystal and gas phase has been elucidated, revealing the dynamics of the molecule and the identification of five conformers as local minima on the potential energy surface . This type of analysis is crucial for understanding the molecular structure of 1,3-benzodioxole-5-acetic acid and its potential conformations.
Chemical Reactions Analysis
1,3-Benzodioxole derivatives are known to undergo various chemical reactions. The oxidation of alcohols to aldehydes or ketones using derivatives of 1,3-benzodioxole has been demonstrated, indicating that these compounds can act as effective reagents in synthetic chemistry . This suggests that 1,3-benzodioxole-5-acetic acid may also participate in similar oxidation reactions or could be used as a reagent in the synthesis of other compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-benzodioxole derivatives are of interest due to their biological activity and use in fragrance materials. For example, 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient . Although this compound is not identical to 1,3-benzodioxole-5-acetic acid, the analysis of its physical properties and safety assessment provides a foundation for understanding the properties of related compounds.
Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). In the context of environmental remediation, 1,3-Benzodioxole-5-acetic acid can be a precursor or a by-product in the degradation pathways of various pollutants treated using AOPs. A review on the degradation of acetaminophen, a common pharmaceutical compound, by AOPs highlighted the generation of different kinetics, mechanisms, and by-products, including hydroquinone, 1,4-benzoquinone, and acetic acid, among others. This indicates the broader application of AOPs in breaking down complex organic molecules into simpler, less harmful compounds, potentially including derivatives of 1,3-Benzodioxole-5-acetic acid (Qutob et al., 2022).
Acetic Acid in Yeast Research and Biotechnology Acetic acid, a simple carboxylic acid, has been studied extensively for its effects on yeast cells, including its role in inducing programmed cell death. Research into acetic acid's impact on yeast cells has revealed important insights into the cellular functions modulated by acetic acid, providing valuable knowledge for biotechnological applications. These studies underscore the potential of acetic acid and its derivatives, such as 1,3-Benzodioxole-5-acetic acid, in biotechnology and biomedicine, especially in developing more robust yeast strains for industrial applications (Chaves et al., 2021).
Environmental Impact and Degradation The environmental persistence and degradation pathways of various compounds, including those related to 1,3-Benzodioxole-5-acetic acid, are crucial for understanding their environmental impact. Studies on acetaminophen micropollutants, for example, have shown that while some compounds are degraded effectively in wastewater treatment processes, others can persist and transform into toxic metabolites. This research highlights the importance of monitoring and treating pharmaceutical and organic compounds in the environment to mitigate their potential impacts on ecosystems and human health (Vo et al., 2019).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLMCWNGKLROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182792 | |
Record name | Benzo-1,3-dioxole-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-acetic acid | |
CAS RN |
2861-28-1 | |
Record name | 1,3-Benzodioxole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2861-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo-1,3-dioxole-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole-5-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo-1,3-dioxole-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxole-5-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Homopiperonylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73F6586V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.